molecular formula C21H36O2 B082989 cis-5,8,11-Eicosatrienoic acid methyl ester CAS No. 14602-39-2

cis-5,8,11-Eicosatrienoic acid methyl ester

Cat. No.: B082989
CAS No.: 14602-39-2
M. Wt: 320.5 g/mol
InChI Key: AESHPAQQBZWZMS-UHFFFAOYSA-N
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Description

cis-5,8,11-Eicosatrienoic acid methyl ester: is a fatty acid methyl ester derived from eicosatrienoic acid. It is a colorless oil with the molecular formula C21H36O2 and a molecular weight of 320.51 g/mol . This compound is known for its role in various biochemical processes and is often used in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-5,8,11-Eicosatrienoic acid methyl ester typically involves the esterification of eicosatrienoic acid with methanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is conducted in a continuous flow reactor to maximize efficiency and yield. The product is then purified through distillation and crystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: cis-5,8,11-Eicosatrienoic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

cis-5,8,11-Eicosatrienoic acid methyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a standard in gas chromatography and mass spectrometry for the analysis of fatty acids.

    Biology: This compound is studied for its role in cellular signaling and membrane structure.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in inflammation and metabolic disorders.

    Industry: It is used in the production of bio-based lubricants and surfactants.

Comparison with Similar Compounds

  • cis-8,11,14-Eicosatrienoic acid
  • cis-11,14-Eicosadienoic acid
  • cis-5,8,11,14,17-Eicosapentaenoic acid
  • Arachidonic acid

Comparison: cis-5,8,11-Eicosatrienoic acid methyl ester is unique due to its specific double bond positions, which confer distinct biochemical properties. Compared to other similar compounds, it has a unique role in modulating inflammatory responses and cellular signaling pathways .

Biological Activity

Cis-5,8,11-eicosatrienoic acid methyl ester (C20H36O2) is a polyunsaturated fatty acid methyl ester derived from eicosatrienoic acid. This compound is notable for its potential biological activities, particularly in the context of human health and disease. It is characterized by three double bonds located at the 5th, 8th, and 11th carbon positions of its hydrocarbon chain, which contribute to its unique biochemical properties.

  • Molecular Formula : C21H36O2
  • Molecular Weight : 320.51 g/mol
  • Structural Characteristics : Contains three cis double bonds, which influence its metabolism and biological functions.

Anti-Inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. It is metabolized into various eicosanoids that play crucial roles in inflammatory responses. For instance:

  • Eicosanoid Production : This compound can be converted into prostaglandins and leukotrienes, which are vital mediators in inflammation and immune responses .

Cardiovascular Health

Studies have suggested that this fatty acid methyl ester may contribute to cardiovascular health by:

  • Vasodilation : It has been shown to induce vasodilation through the production of nitric oxide (NO) and other vasodilatory metabolites .
  • Lipid Profile Improvement : Regular consumption may help improve lipid profiles by reducing triglyceride levels and increasing HDL cholesterol .

Neuroprotective Properties

Emerging evidence points towards the neuroprotective effects of this compound:

  • Cognitive Function : It may support cognitive function by modulating inflammatory pathways associated with neurodegenerative diseases .
  • Neuroinflammation Reduction : The compound's anti-inflammatory properties could be beneficial in reducing neuroinflammation linked to conditions like Alzheimer's disease.

Study on Inflammatory Response

A study published in the Journal of Atherosclerosis and Thrombosis examined the effects of dihomogamma-linolenic acid (DGLA), a precursor to this compound. The results indicated a significant reduction in markers of inflammation in ApoE-deficient mice when treated with DGLA, suggesting a similar potential for this compound .

Cardiovascular Impact Study

Another study investigated the impact of dietary supplementation with eicosatrienoic acids on cardiovascular health. Participants who incorporated these fatty acids into their diets showed improved endothelial function and reduced arterial stiffness, highlighting the cardiovascular benefits associated with these compounds .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsUnique Features
Alpha-linolenic acidContains three double bonds (9, 12, 15)Essential fatty acid found in flaxseed oil
Gamma-linolenic acidContains three double bonds (6, 9, 12)Precursor for anti-inflammatory eicosanoids
Dihomo-gamma-linolenic acidContains four double bonds (6, 9, 12, 15)Important for arachidonic acid synthesis
This compound Contains three double bonds (5, 8, 11)Unique metabolic pathways influencing inflammation

Properties

CAS No.

14602-39-2

Molecular Formula

C21H36O2

Molecular Weight

320.5 g/mol

IUPAC Name

methyl icosa-5,8,11-trienoate

InChI

InChI=1S/C21H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h10-11,13-14,16-17H,3-9,12,15,18-20H2,1-2H3

InChI Key

AESHPAQQBZWZMS-UHFFFAOYSA-N

SMILES

CCCCCCCCC=CCC=CCC=CCCCC(=O)OC

Isomeric SMILES

CCCCCCCC/C=C\C/C=C\C/C=C\CCCC(=O)OC

Canonical SMILES

CCCCCCCCC=CCC=CCC=CCCCC(=O)OC

Appearance

Unit:1mg/ml, 1mlSolvent:hexanePurity:90%Physical liquid

Synonyms

Mead Acid methyl ester

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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